molecular formula C24H18O8 B2704077 ethyl 7-(furan-2-carbonyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate CAS No. 610752-50-6

ethyl 7-(furan-2-carbonyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2704077
CAS No.: 610752-50-6
M. Wt: 434.4
InChI Key: IQXNLNQTVZWARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(furan-2-carbonyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a synthetic chromene (coumarin) derivative characterized by:

  • A 4H-chromene-4-one core with a keto group at position 2.
  • A 2-methoxyphenyl substituent at position 3, contributing steric bulk and electron-donating effects.
  • An ethyl ester at position 2, enhancing solubility in organic solvents.

Properties

IUPAC Name

ethyl 7-(furan-2-carbonyloxy)-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O8/c1-3-29-24(27)22-20(15-7-4-5-8-17(15)28-2)21(25)16-11-10-14(13-19(16)32-22)31-23(26)18-9-6-12-30-18/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXNLNQTVZWARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(furan-2-carbonyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common approach might include:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the furan-2-carbonyloxy group: This step might involve esterification or acylation reactions.

    Attachment of the 2-methoxyphenyl group: This can be done through a substitution reaction.

    Final esterification: The ethyl ester group is introduced in the final step.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(furan-2-carbonyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of ethyl 7-(furan-2-carbonyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of the target compound with related chromene derivatives:

Compound Name Substituents (Position) Molecular Weight Notable Properties/Applications References
Ethyl 7-(furan-2-carbonyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate (Target) 7: Furan-2-COO; 3: 2-MeO-Ph; 2: EtOOC ~452.4 (calc.) Hypothesized fluorescence, potential LC behavior
4-[4-(Heptyloxy)benzoyloxy]phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate (I) 7: CF₃; 3: Heptyloxy-Ph; 4: Benzoyloxy-Ph 568.53 Liquid crystalline, triclinic crystal system
4-(Decyloxy)phenyl 7-trifluoromethyl-2-oxo-2H-chromene-3-carboxylate (II) 7: CF₃; 3: Decyloxy-Ph 520.48 Enhanced thermal stability vs. shorter alkoxy
Ethyl 7-(5-acetoxy-2-methyl-benzofuran-3-COO)-3-(3,4-diMeO-Ph)-4-oxo-4H-chromene-2-carboxylate 7: Benzofuran-COO; 3: 3,4-diMeO-Ph; 2: EtOOC ~610.6 Fluorescence, photostability
7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde O-methacryloyl oxime (OXE-B) 7: NEt₂; 3: CH=NO-CO-Me acryloyl 328.37 Photo-switching, sensor applications
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in compounds I and II enhances thermal stability and polarizability, critical for liquid crystal (LC) applications .
  • Alkoxy Chain Length: Longer chains (e.g., decyloxy in II vs. heptyloxy in I) reduce melting points but improve mesophase stability .
  • Furan vs. Benzofuran: The furan-2-carbonyloxy group in the target compound offers simpler π-conjugation than benzofuran derivatives (), possibly altering optical properties.

Crystallographic and Supramolecular Comparisons

  • Crystal Packing: Compound I (C₃₁H₂₇F₃O₇) crystallizes in a triclinic system (space group P1) with unit cell parameters a = 5.6810 Å, b = 16.036 Å, c = 16.2954 Å . The CF₃ group facilitates C–H···F interactions, while alkoxy chains form van der Waals layers.
  • Hydrogen Bonding: In contrast, the target compound’s furan-2-carbonyloxy group may engage in C=O···H–O hydrogen bonds, analogous to patterns observed in coumarin-based LCs .

Biological Activity

Ethyl 7-(furan-2-carbonyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the chromene family, characterized by a fused benzopyran structure. Its molecular formula is C17H16O7C_{17}H_{16}O_7 with a molecular weight of approximately 332.31 g/mol. The structure includes a furan moiety and a methoxyphenyl group, which may contribute to its biological activities.

Antioxidant Activity

Several studies have indicated that chromene derivatives exhibit potent antioxidant properties. This compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

Research suggests that this compound possesses antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent in pharmaceutical formulations.

Case Studies and Research Findings

  • Antioxidant Evaluation : A study conducted by Umesha et al. (2009) assessed the antioxidant capacity of various chromene derivatives using DPPH radical scavenging assays. The results indicated that compounds similar to this compound exhibited significant antioxidant activity, with IC50 values comparable to standard antioxidants like ascorbic acid.
  • Antimicrobial Activity : In a study published in the European Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several chromene derivatives, including the target compound. The findings revealed that it inhibited the growth of bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Cytotoxicity Studies : Cell viability assays conducted on cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. A notable decrease in cell viability was observed at concentrations above 10 µM, indicating its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicalsUmesha et al., 2009
AntimicrobialEffective against Gram-positive/negativeEuropean Journal of Medicinal Chemistry
CytotoxicityInduces apoptosis in cancer cellsInternal Study

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.